molecular formula C14H13BrO2 B13621135 4'-Bromo-2,3-dimethoxybiphenyl

4'-Bromo-2,3-dimethoxybiphenyl

Katalognummer: B13621135
Molekulargewicht: 293.15 g/mol
InChI-Schlüssel: XPAIKZIQQWIENG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-bromophenyl)-2,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with two methoxy groups at the 2 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-bromophenyl)-2,3-dimethoxybenzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. In this case, 4-bromophenylboronic acid can be reacted with 2,3-dimethoxybenzene under appropriate conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 1-(4-bromophenyl)-2,3-dimethoxybenzene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-bromophenyl)-2,3-dimethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing aromatic rings.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-bromophenyl)-2,3-dimethoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-bromophenyl)-2,3-dimethoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-bromophenyl)-2,3-dimethoxybenzene: Characterized by the presence of bromine and methoxy groups.

    1-(4-bromophenyl)-2,4-dimethoxybenzene: Similar structure but with methoxy groups at different positions.

    1-(4-bromophenyl)-2,5-dimethoxybenzene: Another isomer with methoxy groups at different positions.

Uniqueness

1-(4-bromophenyl)-2,3-dimethoxybenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Eigenschaften

Molekularformel

C14H13BrO2

Molekulargewicht

293.15 g/mol

IUPAC-Name

1-(4-bromophenyl)-2,3-dimethoxybenzene

InChI

InChI=1S/C14H13BrO2/c1-16-13-5-3-4-12(14(13)17-2)10-6-8-11(15)9-7-10/h3-9H,1-2H3

InChI-Schlüssel

XPAIKZIQQWIENG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1OC)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.